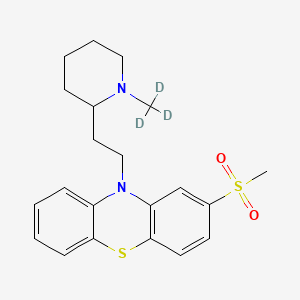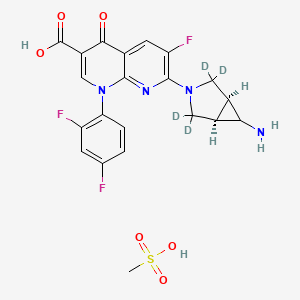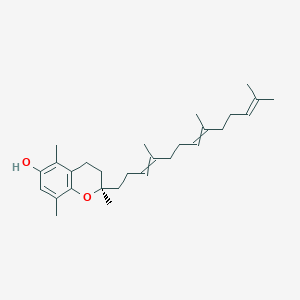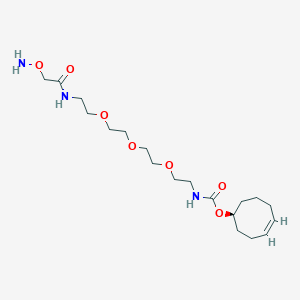
TCO-PEG3-oxyamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TCO-PEG3-oxyamine is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells . It contains a trans-cyclooctene (TCO) moiety and an oxyamine group, making it a versatile tool in bioorthogonal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG3-oxyamine involves the conjugation of a TCO moiety with a PEG3-oxyamine linker. The reaction typically employs mild conditions to ensure the stability of the functional groups. The process begins with the activation of the TCO moiety, followed by its reaction with the PEG3-oxyamine under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH to maximize yield and purity.
化学反应分析
Types of Reactions
TCO-PEG3-oxyamine undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Cycloaddition: The TCO moiety reacts with tetrazines to form a stable dihydropyridazine linkage.
Oxime Ligation: The oxyamine group reacts with aldehydes or ketones to form oximes.
Common Reagents and Conditions
Tetrazines: Used in inverse electron demand Diels-Alder cycloaddition reactions.
Aldehydes/Ketones: Used in oxime ligation reactions.
Major Products Formed
Dihydropyridazine Linkage: Formed from the reaction with tetrazines.
科学研究应用
TCO-PEG3-oxyamine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates bioorthogonal reactions for labeling and imaging of biomolecules.
Medicine: Employed in drug delivery systems and the development of targeted therapies.
Industry: Used in the production of advanced materials and bioconjugates.
作用机制
TCO-PEG3-oxyamine exerts its effects through bioorthogonal reactions. The TCO moiety undergoes inverse electron demand Diels-Alder cycloaddition with tetrazines, forming a stable dihydropyridazine linkage. This reaction is highly selective and occurs under mild conditions, making it suitable for use in complex biological environments . The oxyamine group participates in oxime ligation, reacting with aldehydes or ketones to form stable oximes .
相似化合物的比较
Similar Compounds
DBCO-PEG3-oxyamine: Another PEG-based linker used in bioorthogonal chemistry.
TCO-PEG4-oxyamine: Similar to TCO-PEG3-oxyamine but with an additional ethylene glycol unit.
TCO-PEG2-oxyamine: Similar to this compound but with one less ethylene glycol unit.
Uniqueness
This compound is unique due to its optimal balance between hydrophilicity and linker length, making it highly effective in bioorthogonal reactions. The PEG3 spacer reduces aggregation, minimizes steric hindrance, and enhances solubility, making it a preferred choice for various applications .
属性
分子式 |
C19H35N3O7 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H35N3O7/c20-28-16-18(23)21-8-10-25-12-14-27-15-13-26-11-9-22-19(24)29-17-6-4-2-1-3-5-7-17/h1-2,17H,3-16,20H2,(H,21,23)(H,22,24)/b2-1+/t17-/m1/s1 |
InChI 键 |
JRVONWGHSMFTHF-WZHGYECESA-N |
手性 SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CON |
规范 SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CON |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


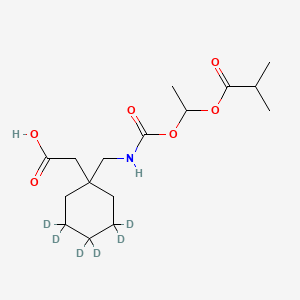
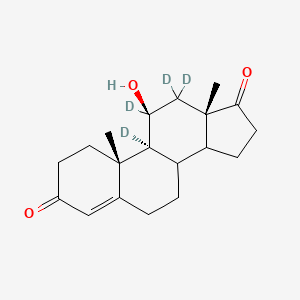
![[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)
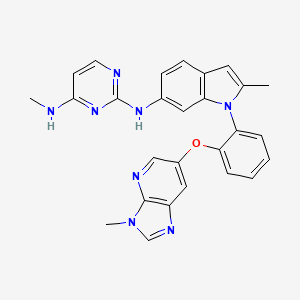
![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)
![2-amino-3-[1-[3-[2-[2-[3-[2-[3-[[2-[4-[2-(2-carboxyethylcarbamoyloxy)-1-[1-hydroxy-4-[2-hydroxy-1-[1-hydroxy-4-[1-(1-hydroxybutan-2-yloxy)-2-[[3-[2-[3-[2-[2-[3-(3-methylsulfanyl-2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethylamino]-3-oxopropyl]carbamoyloxy]ethoxy]butan-2-yl]oxyethoxy]butan-2-yl]oxyethoxy]-1-hydroxybutan-2-yl]oxy-2-[3-[2-[[3-[[(2S)-1-[3-[[(2S)-2-[[(2R,3R)-3-[(2R)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]propoxy]-1-oxopropan-2-yl]amino]-3-oxopropyl]carbamoyloxy]-1-methoxyethoxy]-4-hydroxybutoxy]ethoxy]carbonylamino]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B12426635.png)
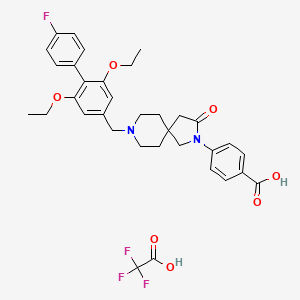



![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)
